[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one
Overview
Description
“[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one” is a chemical compound that has been studied for its potential applications in various fields. It has been mentioned in the context of being a part of multipurpose [1,2,4]triazolo [4,3-b] [1,2,4,5] tetrazine-based energetic materials . It has also been studied for its potential as a PCAF inhibitor with anticancer activity .
Synthesis Analysis
The synthesis of some novel 1-substituted 1,2,4-triazolo [4,3-a]quinoxalines has been achieved using the key intermediate 3-benzyl-2-hydrazinoquinoxaline with various reagents . An expedient and eco-friendly synthesis of 1-aryl/heteroaryl-[1,2,4]-triazolo[4,3-a]quinoxalin-4(5H)-ones has been accomplished via iodobenzene diacetate mediated oxidative intramolecular cyclization of 3-(2-(aryl/heteroarylidene)hydrazinyl)-quinoxalin-2(1H)-ones .Molecular Structure Analysis
The molecular structure of “[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one” and its derivatives has been studied in the context of bioisosterism . The bioisosteric modification of the triazolophthalazine ring system of L-45 to its bioisosteric triazoloquinazoline while maintaining other essential structural fragments for effective binding with the binding site of PCAF has been reported .Chemical Reactions Analysis
The chemical reactions involving “[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one” have been studied in the context of oxidative N–N bond formation . A transition-metal-free oxidative N–N bond formation strategy was developed to generate various structurally interesting [1,2,4]triazolo [1,5-a]benzazoles efficiently .Physical And Chemical Properties Analysis
The physical and chemical properties of “[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one” and its derivatives have been studied in the context of their potential as anticancer and antimicrobial agents . Some derivatives demonstrated comparable cytotoxic activity with that of doxorubicin as a reference anticancer drug .Scientific Research Applications
Synthesis Techniques :
- A method for synthesizing [1,2,3]triazolo[1,5-a]quinoxalin-4(5H)-ones using copper-catalyzed tandem reactions is described by Yan et al. (2012). This approach involves a [3 + 2] azide-alkyne cycloaddition and intramolecular Ullmann-type C-N coupling process (Yan et al., 2012).
- Wen et al. (2022) developed an efficient synthesis of [1,2,3]triazolo-[1,5-a]quinoxalin-4(5H)-ones via photoredox catalysis, demonstrating the versatility of this method in accessing structurally diverse compounds (Wen et al., 2022).
Pharmacological Properties :
- Catarzi et al. (2005) and McQuaid et al. (1992) explored the excitatory amino acid pharmacology of triazoloquinoxalin-4(5H)-one derivatives. These compounds showed significant binding affinity to the AMPA and glycine sites on the NMDA receptor complex, indicating potential as excitatory amino acid antagonists (Catarzi et al., 2005), (McQuaid et al., 1992).
Antimicrobial and Antifungal Activity :
- Badran et al. (2003) synthesized several fused triazolo and ditriazoloquinoxaline derivatives and evaluated them for antimicrobial and antifungal activity. Some derivatives showed potent antibacterial activity compared to standard tetracycline (Badran et al., 2003).
Anticancer and Apoptotic Activity :
- Alsaif et al. (2021) designed and synthesized new derivatives of triazolo[4,3-a]quinoxalin-4(5H)-one, assessing their anti-proliferative activities against tumor cell lines and VEGFR-2 inhibitory activities. These compounds showed promising anticancer and apoptotic activities (Alsaif et al., 2021).
DNA Interaction Studies :
- Sumran et al. (2019) conducted a study on the photoinduced DNA cleavage by 1-aryl/heteroaryl-[1,2,4]-triazolo[4,3-a]quinoxalin-4(5H)-ones, revealing their potential in DNA photocleavage via a Type-I pathway (Sumran et al., 2019).
Antitubercular Agents :
- Sekhar et al. (2011) synthesized 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines and evaluated them as antitubercular agents. One of the compounds showed significant activity (Sekhar et al., 2011).
Anticonvulsant Agents :
- Alswah et al. (2013) and Wagle et al. (2009) synthesized novel quinoxaline derivatives with potential anticonvulsant properties. Some of these compounds showed promising anticonvulsant activities in in vivo models (Alswah et al., 2013), (Wagle et al., 2009).
properties
IUPAC Name |
5H-[1,2,4]triazolo[1,5-a]quinoxalin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c14-9-8-10-5-11-13(8)7-4-2-1-3-6(7)12-9/h1-5H,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIMIUHARCZWJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=NC=NN23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435607 | |
Record name | [1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one | |
CAS RN |
150454-83-4 | |
Record name | [1,2,4]Triazolo[1,5-a]quinoxalin-4(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150454-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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